molecular formula C13H14N2O4S2 B5526952 ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 62557-35-1

ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B5526952
CAS No.: 62557-35-1
M. Wt: 326.4 g/mol
InChI Key: IJNMHHJKXLKFJT-UHFFFAOYSA-N
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Description

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring a thiazole ring, a phenylsulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 2-aminothiazole with phenylsulfonyl chloride to form the intermediate 2-[(phenylsulfonyl)amino]-1,3-thiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the thiazole ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylacetophenone: Shares the phenylsulfonyl group but has a different core structure.

    2-(Phenylsulfonyl)benzothiazole: Contains a benzothiazole ring instead of a thiazole ring.

    Ethyl 2-(phenylsulfonyl)acetate: Lacks the thiazole ring but has a similar ester and phenylsulfonyl group.

Uniqueness

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate is unique due to the combination of its thiazole ring, phenylsulfonyl group, and ethyl ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-2-19-12(16)8-10-9-20-13(14-10)15-21(17,18)11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNMHHJKXLKFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352057
Record name ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62557-35-1
Record name ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-aminothiazol-4-ylacetate (18.6 g.) in pyridine (140 ml.) was added benzenesulfonyl chloride (17.7 g.), and the mixture was stirred for 50 minutes at 90° to 100° C., and then pyridine was distilled off under reduced pressure. To the residue was added 10% hydrochloric acid (200 ml.), and then extracted with ethyl acetate (100 ml.). The extract was washed with a saturated sodium chloride aqueous solution (50 ml.×2) and treated with an activated carbon and then dried. After distillation of ethyl acetate from the extract, the precipitated crystals were collected by filtration and washed with diethyl ether and dried to give ethyl 2-benzenesulfonamidothiazol-4-ylacetate (19.0 g.), mp 129° to 130° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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